molecular formula C18H18N4O4S B2756897 2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1251670-26-4

2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2756897
CAS No.: 1251670-26-4
M. Wt: 386.43
InChI Key: DMOBHRPBNKHMRN-UHFFFAOYSA-N
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Description

2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide is a complex chemical compound belonging to the pyridazinone derivatives. Its molecular structure includes a pyridazino[4,5-b][1,4]thiazine core, indicating potential bioactivity due to the heterocyclic system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic synthesis.

  • Step 1: Preparation of pyridazinone scaffold - This often begins with the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

  • Step 2: Thiazine ring closure - This involves reacting the intermediate with thioamides or related sulfur compounds under controlled temperatures.

  • Step 3: Functional group modifications - Allying and methoxylation steps using appropriate reagents such as allyl bromide and anisole.

Industrial Production Methods

Scaling up these reactions for industrial production requires optimization of reaction conditions:

  • Catalysts: Transition metal catalysts (e.g., palladium or platinum) for selective reactions.

  • Solvents: Solvent choice varies but polar aprotic solvents like DMF or DMSO are often preferred.

  • Temperature Control: Precise temperature monitoring to maintain reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation reactions, introducing oxygen functionalities using oxidants like potassium permanganate.

  • Reduction: Reduction can yield various saturated derivatives; common agents include lithium aluminium hydride.

  • Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide

  • Reduction: Lithium aluminium hydride, sodium borohydride

  • Substitution: Halogenating agents like bromine or iodine, nucleophiles such as sodium alkoxides.

Major Products Formed

  • Oxidation Products: Carboxylated and hydroxylated derivatives.

  • Reduction Products: Saturated pyridazinone derivatives.

  • Substitution Products: Halo-pyridazinones, alkylated derivatives.

Scientific Research Applications

2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide finds extensive applications in various fields:

  • Chemistry: As a precursor for more complex organic molecules.

  • Biology: Investigated for potential enzyme inhibition activities.

  • Medicine: Potential therapeutic uses, especially in cancer research due to its cytotoxic properties.

  • Industry: Used in the development of advanced materials, including polymers with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects largely revolves around its interactions at the molecular level:

  • Molecular Targets: Likely targets include enzymes and receptors with affinity for heterocyclic compounds.

  • Pathways Involved: It may interfere with cellular signaling pathways, particularly those involving oxidative stress and apoptosis.

Comparison with Similar Compounds

2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide can be compared to other pyridazinone derivatives:

  • Similar Compounds: 4-chloro-3,5-dioxo-2-phenyl-3,4-dihydropyridazine-1(2H)-carboxamide, 2-methyl-4-phenyl-3,5-dioxopyridazine.

  • Uniqueness: Its combination of allyl and methoxy groups adds unique reactivity and potential bioactivity not present in simpler analogs.

Properties

IUPAC Name

2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-3-8-21-16(24)11-27-14-9-19-22(18(25)17(14)21)10-15(23)20-12-4-6-13(26-2)7-5-12/h3-7,9H,1,8,10-11H2,2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOBHRPBNKHMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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